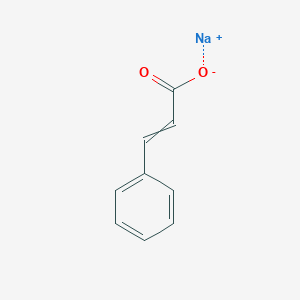![molecular formula C15H20N2O2 B018563 N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide CAS No. 679412-75-0](/img/structure/B18563.png)
N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide
Descripción general
Descripción
- Está bien caracterizada y se detecta fácilmente en varios tejidos humanos.
- La pentosidina sirve como biomarcador para afecciones como la diabetes, el envejecimiento, la uremia, el daño por acumulación de proteínas y la modificación no enzimática de proteínas de larga vida en la reacción de Maillard .
Pentosidina: es un producto final de glicación avanzada (AGE) y una sustancia entrecruzada.
Métodos De Preparación
- La pentosidina forma enlaces cruzados fluorescentes entre los residuos de arginina y lisina en el colágeno.
- Se deriva de la ribosa (una pentosa) y reacciona con los productos de la reacción de Maillard de la ribosa.
- Aunque está presente en concentraciones traza entre las proteínas tisulares, evalúa el daño acumulativo a las proteínas debido a reacciones de pardeamiento no enzimático con carbohidratos .
Análisis De Reacciones Químicas
- La pentosidina experimenta reacciones de entrecruzamiento entre arginina y lisina.
- Los reactivos comunes incluyen productos de reacción de Maillard derivados de la ribosa.
- Los principales productos formados son enlaces cruzados fluorescentes en el colágeno.
Aplicaciones Científicas De Investigación
Química: Estudio de los AGE y su impacto en la modificación de proteínas.
Biología: Investigación del daño a las proteínas y los procesos relacionados con el envejecimiento.
Medicina: Correlación de la pentosidina con complicaciones diabéticas en pacientes con diabetes tipo 2.
Industria: Evaluación de la calidad y la estabilidad de las proteínas en los productos alimenticios.
Mecanismo De Acción
- In vivo, los AGE forman pentosidina mediante la fragmentación del azúcar.
- La pentosidina se correlaciona con la presencia y la gravedad de las complicaciones diabéticas en pacientes con diabetes tipo 2 .
Comparación Con Compuestos Similares
- La pentosidina es única debido a su fluorescencia.
- Los compuestos similares incluyen otros AGE formados durante las reacciones de pardeamiento no enzimático.
Propiedades
IUPAC Name |
N-(1-cyano-2-phenylmethoxyethyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-9-15(18)17-14(10-16)12-19-11-13-7-5-4-6-8-13/h4-8,14H,2-3,9,11-12H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSSDFJRLJGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(COCC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467754 | |
| Record name | N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679412-75-0 | |
| Record name | N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



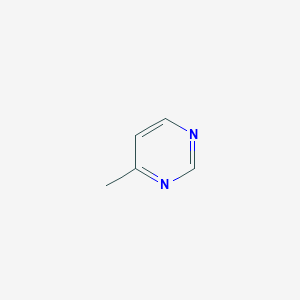
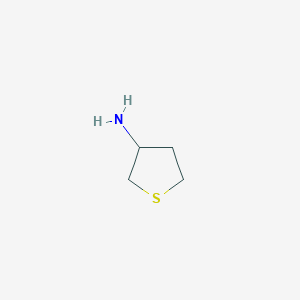
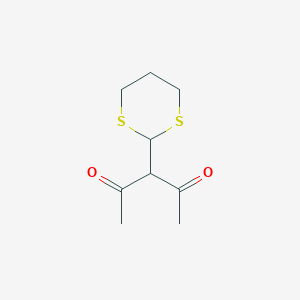

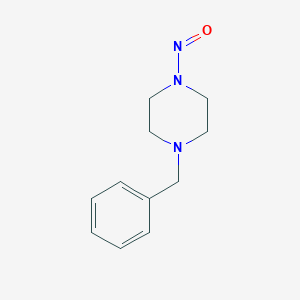
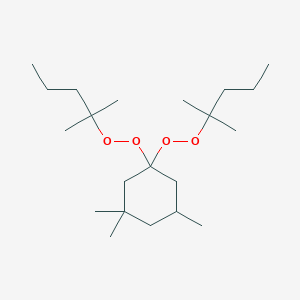
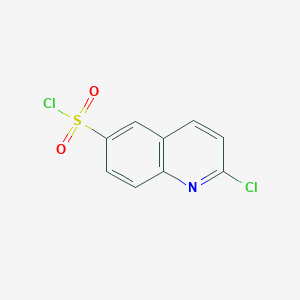

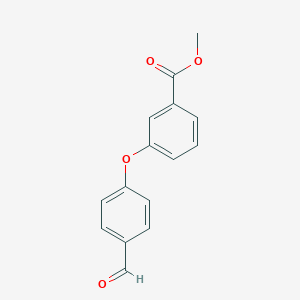
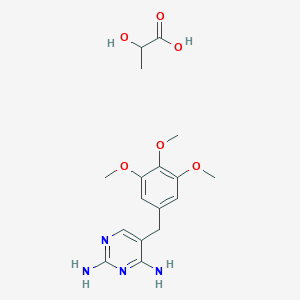
![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)

